5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole
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Overview
Description
5-(4-Bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, an isopropylthio group, and a methyl group attached to the imidazole ring
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging or tracking purposes in biological research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, which are being explored in preclinical studies.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Isopropylthio Group: The isopropylthio group can be introduced through a nucleophilic substitution reaction, where an isopropylthiol reacts with an appropriate leaving group on the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the isopropylthio group can engage in specific interactions with amino acid residues. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-Fluorophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
5-(4-Methylphenyl)-2-(isopropylthio)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-methyl-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9(2)17-13-15-8-12(16(13)3)10-4-6-11(14)7-5-10/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOULQKEVKJLPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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